Ethyl 3-(pyrimidin-2-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyrimidin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZHLGLBXLEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603660 | |
| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459818-76-9 | |
| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Pyrimidine Propanoates and Analogues
General Synthetic Strategies for Pyrimidine-Substituted Propanoates
The construction of pyrimidine (B1678525) propanoates can be achieved through several reliable synthetic routes. Key strategies include forming the heterocyclic ring from acyclic precursors, adding the propanoate side chain to a pyrimidine core via addition reactions, and modifying functional groups to yield the final ester.
One of the fundamental strategies for synthesizing substituted pyrimidines involves the condensation of appropriate building blocks to form the heterocyclic ring. nih.gov This approach, often referred to as cyclocondensation, typically involves reacting a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, a method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.orgorganic-chemistry.org This method is significant as it provides a high-yield, direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org
Alkylation represents another crucial technique, often used to introduce the propanoate side chain onto a pre-formed pyrimidine nucleus. nih.gov While direct C-alkylation can be challenging, N-alkylation is more common. For pyrimidine deoxynucleosides, regioselective alkylation can be achieved without the need for extensive protection-deprotection steps by carefully selecting the solvent. nih.gov The use of a solvent with a low dielectric constant, like THF, can lead to unexpected regioselectivity, favouring alkylation at specific positions. nih.gov In more complex syntheses, alkylation is a key step in multi-stage sequences to build annelated heterocyclic systems. researchgate.net
The Michael addition is a widely employed and efficient method for forming the C-N bond necessary to attach a propanoate side chain to a pyrimidine ring. rsc.orgnih.govrsc.org This reaction involves the conjugate addition of a nucleophile, in this case, a pyrimidine derivative, to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester. rsc.orgrsc.org
Research has demonstrated that this reaction can be catalyzed effectively by enzymes, such as lipases, under mild conditions. rsc.orgnih.govrsc.org For example, the lipase-catalyzed Michael addition of pyrimidine derivatives like uracil (B121893), 5-fluorouracil (B62378), and thymine (B56734) to various acrylates (e.g., methyl acrylate, butyl acrylate) has been successfully carried out. rsc.org The use of a continuous-flow microreactor for this process offers significant advantages, including short reaction times (as low as 30 minutes) and high yields. rsc.orgrsc.org The reactivity in these enzymatic additions is influenced by the structure of both the pyrimidine donor and the acrylate acceptor, with 5-fluorouracil showing the highest reactivity among the pyrimidines tested. rsc.org An unusual Michael addition has also been reported between 2-aryl-substituted acrylates and 3,3-dimethoxypropanenitrile (B1201781), which serves as a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines, showcasing the versatility of this reaction for creating complex analogues. acs.orgacs.org
| Pyrimidine Donor | Acrylate Acceptor | Method | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Uracil | Methyl Acrylate | Shaker Reactor | 24 h | 80 |
| Uracil | Methyl Acrylate | Microreactor | 30 min | 88 |
| 5-Fluorouracil | Methyl Acrylate | Microreactor | 30 min | 96 |
| Thymine | Methyl Acrylate | Microreactor | 30 min | 80 |
| 5-Fluorouracil | Butyl Acrylate | Microreactor | 30 min | 94 |
Amidation and esterification are fundamental reactions for the synthesis of pyrimidine propanoates and their corresponding amides. These reactions typically involve the activation of a carboxylic acid group followed by reaction with an alcohol or amine. rsc.orgresearchgate.net A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters relies on the cyclocondensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, directly yielding the ester product. organic-chemistry.org
In cases where a pyrimidine carboxylic acid is an intermediate, standard esterification procedures can be applied. Conversely, the hydrolysis of pyrimidine-5-carboxylic acid esters is a common reaction, typically resulting in the corresponding carboxylic acids. researchgate.net Efficient one-pot synthesis of amides and esters can be achieved from carboxylic acids under mild conditions using reagents like 2-pyridinesulfonyl fluoride (B91410), which facilitates the in situ generation of a highly reactive acyl fluoride intermediate. rsc.org
The synthesis of structurally complex analogues of pyrimidine propanoates often requires multi-step reaction sequences. youtube.com These sequences allow for the controlled introduction of various functional groups and the construction of fused ring systems.
One such sequence involves an initial Michael addition followed by a cyclization step. For example, the reaction of 2-aryl acrylates with 3,3-dimethoxypropanenitrile can lead to intermediates that are subsequently converted to 4-unsubstituted pyrido[2,3-d]pyrimidines upon treatment with guanidine (B92328) under microwave irradiation. acs.orgacs.org The reaction temperature of the initial Michael addition can be controlled to produce different intermediates, adding to the synthetic versatility. acs.org
Catalytic Systems in Pyrimidine Propanoate Synthesis
Catalysis plays a pivotal role in the synthesis of pyrimidine propanoates, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both acid and enzyme catalysts are employed to facilitate key bond-forming steps.
Trifluoromethanesulfonic acid (TfOH) is a powerful superacid that serves as an effective catalyst in various organic transformations, including the synthesis of pyrimidine derivatives. researchgate.net Its high protonating power and the low nucleophilicity of its conjugate base make it an excellent promoter for reactions involving cationic intermediates. researchgate.net
In the context of pyrimidine propanoate synthesis, TfOH has been successfully used as a catalyst for the Michael-type addition of 2-aminopyridine (B139424) to ethyl acrylate to produce ethyl 3-(pyridin-2-ylamino)propanoate. google.compatsnap.com This method offers a simple and convenient synthesis process with high purity and yield, avoiding the lengthy procedures and low yields of previous multi-step methods. google.com The reaction is typically carried out by heating the reactants in a solvent like anhydrous ethanol (B145695). google.compatsnap.com Furthermore, trifluoromethanesulfonic anhydride, a derivative of TfOH, is used in a single-step conversion of N-vinyl amides into pyrimidines through amide activation, nitrile addition, and subsequent cycloisomerization. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| 2-Aminopyridine | Ethyl Acrylate | Trifluoromethanesulfonic Acid | Absolute Ethanol | Heating in oil bath (120-160 °C), 16-20 hours |
Acetic Acid Catalysis
Glacial acetic acid is often employed as a catalyst and solvent in the synthesis of pyrimidine derivatives. researchgate.netnih.gov In one method, the synthesis of pyrimidine derivatives was achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. researchgate.net The reaction mixture is typically heated under reflux. For instance, some syntheses require heating at 118 °C for extended periods, such as 96 hours, to drive the reaction to completion. researchgate.net In other procedures, acidification with glacial acetic acid can be used to precipitate the desired product from the reaction solution. nih.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of pyrimidine analogues. nih.gov These reactions, recognized with a Nobel Prize, typically involve a zerovalent palladium catalyst that brings together an organohalide (electrophile) and an organometallic compound (nucleophile) to form a new C-C bond. nih.gov
One prominent strategy is the Suzuki-Miyaura coupling, which uses organoboron compounds as nucleophilic partners to create biaryl structures. nih.gov Pyrimidine-2-sulfinates have emerged as effective coupling partners in palladium-catalyzed reactions, serving as substitutes for the often hard-to-prepare pyrimidine-2-boronic acids. These sulfinates are compatible with various functional groups, including esters and ketones.
Another application involves the carbonylation of 2-halomethylpyrimidines. In this process, a 2-halomethylpyrimidine reacts with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base to produce pyrimidine-2-acetic acid esters. google.com This method provides a direct route to introduce an acetic ester side chain onto the pyrimidine ring. Ligand selection is crucial, as it can control regioselectivity in dihalogenated pyrimidines, enabling selective coupling at specific positions. nsf.gov
| Catalyst System | Reactants | Product Type | Key Features | Citations |
| Palladium-phosphine complex | 2-Halomethylpyrimidine, CO, Alcohol | Pyrimidine-2-acetic acid ester | Direct carboxylation method. | google.com |
| Palladium catalyst | Pyrimidine sulfinate, Aryl halide | 2-Arylpyrimidine | Uses stable sulfinates instead of boronic acids. | |
| Palladium catalyst / NHC ligand | Dichloropyrimidine, Organoboron reagents | Monosubstituted chloropyrimidine | Ligand controls site selectivity of the coupling reaction. | nsf.gov |
Green Catalysis Approaches (e.g., Zinc-Linked Amino Acid Complexes)
Green catalysis focuses on developing environmentally benign synthetic methods, often utilizing non-toxic catalysts and solvents like water. nih.gov Zinc, an essential biological element, is a promising candidate for green chemistry due to its low toxicity and unique chemical properties, such as being a strong Lewis acid while remaining redox inactive. nih.govmdpi.com
Zinc(II) complexes with amino acids have been synthesized and explored for their catalytic potential. mdpi.com These complexes, with the general formula [Zn(AA)₂], can be prepared using simple methods that avoid counter-ions like chloride or sulfate, which could cause skin irritation in dermatological applications. mdpi.com The zinc ion in these complexes typically forms five-membered chelate rings by coordinating with the nitrogen and oxygen atoms of the amino acid. mdpi.com While their primary evaluation has been for antibacterial and anticancer applications, the principles of using biocompatible metal complexes as catalysts are central to green chemistry. nih.govmdpi.comnih.gov For instance, zinc complexes containing amido-pyridinate ligands have been studied for their catalytic properties in polymerization reactions. frontiersin.org The development of such catalysts, particularly those that function in aqueous media or under solvent-free conditions, aligns with the goals of sustainable synthesis for compounds like pyrimidine propanoates. nih.gov
Phase-Transfer Catalysis in N-Alkylation
Phase-Transfer Catalysis (PTC) is a highly effective technique for the N-alkylation of heterocyclic compounds, including pyrimidines. tandfonline.comtandfonline.com This method is particularly advantageous as it facilitates reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). rsc.org PTC often allows for the use of milder, inorganic bases and a wider range of solvents, contributing to greener and safer reaction conditions. acsgcipr.org
In the N-alkylation of pyrimidines, PTC enables regioselective substitution, typically at the N-1 position. tandfonline.com The process involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a crown ether (e.g., 18-crown-6), which transports an anion (the deprotonated pyrimidine) from the solid or aqueous phase into the organic phase where the alkylating agent resides. tandfonline.comtandfonline.comacsgcipr.org This transfer overcomes the mutual insolubility of the reactants.
Solid-liquid PTC has been successfully used for the N-alkylation of pyrimidines and purines, sometimes even without a solvent. tandfonline.comtandfonline.com This approach simplifies the procedure, often leading to high yields and selectivity under mild conditions, such as stirring at 0°C. tandfonline.comtandfonline.com The development of continuous flow reactors integrated with separation technology for PTC processes further enhances safety and efficiency, preventing heat and mass transfer limitations that can occur in batch scale-ups. rsc.org
Reaction Conditions and Optimization
Temperature and Solvent Effects
The choice of solvent and the reaction temperature are fundamental variables in the synthesis of pyrimidine derivatives. Studies have shown that solubility, and therefore reactivity, is highly dependent on both factors. The solubility of pyrimidine derivatives generally increases with temperature in various organic solvents. lew.ro
The selection of an appropriate solvent is critical for yield optimization. In some multicomponent reactions for synthesizing pyran derivatives fused with pyrimidines, a mixture of water and ethanol was found to be superior to aprotic solvents like DMF, THF, or chloroform. researchgate.net For the synthesis of certain pyrimidine derivatives, methanol (B129727) has been used effectively, with solubility increasing linearly with temperature. lew.roresearchgate.net In other cases, reactions are carried out in absolute ethanol. google.com The synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, an intermediate for a commercial drug, has been performed in anhydrous ethanol at elevated temperatures of 120-160 °C. patsnap.comgoogle.com This highlights that different pyrimidine systems require specifically tailored solvent and temperature conditions for optimal outcomes.
| Reaction Type | Solvent(s) | Temperature | Effect/Observation | Citations |
| Pyrimidine derivative synthesis | Methanol | 293.15 K to 313.15 K | Solubility increases linearly with temperature. | lew.ro |
| Pyrimidine derivative synthesis | Chloroform, DMF, THF, 1,4-Dioxane, Ethyl Acetate (B1210297) | 298.15 K to 328.15 K | Solubility increases with temperature across all tested solvents. | |
| Indol-3-yl-4H-pyran synthesis | H₂O and EtOH (2:3 ratio) | Reflux | Improved yield compared to aprotic solvents (DCM, DMF, THF). | researchgate.net |
| Ethyl 3-(pyridin-2-ylamino) propanoate synthesis | Anhydrous Ethanol | 120-160 °C | High temperature required for catalytic reaction. | patsnap.comgoogle.com |
Microwave Irradiation in Synthesis
Microwave-assisted organic synthesis (MAOS) has become a transformative technology in medicinal chemistry for the synthesis of heterocyclic compounds like pyrimidines. nih.govtandfonline.com This technique utilizes microwave radiation as a heating source, which operates through dipolar polarization and ionic conduction mechanisms. nih.govresearchgate.net Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, higher product yields, and cleaner reactions with easier work-up procedures. researchgate.netresearchgate.net
The application of microwave heating is considered a green chemistry approach because it is highly efficient and often allows for the use of environmentally friendly solvents like water. nih.govresearchgate.net For example, a green and regioselective procedure for pyrimidine synthesis was developed using microwave-assisted alkylation in water, which resulted in short reaction times and good yields. researchgate.net In the synthesis of certain pyrimidine derivatives, microwave irradiation reduced the reaction time from hours to just a few minutes while simultaneously increasing the yield. researchgate.net This efficiency has made MAOS a preferred method for synthesizing a wide array of pyrimidine and purine (B94841) nucleoside analogs with potent pharmacological activities. tandfonline.com
| Compound | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) | Citation |
| 4b | 4 | 69 | 8 | 74 | researchgate.net |
| 4d | 2 | 65 | 10 | 73 | researchgate.net |
| 4f | 3 | 67 | 12 | 78 | researchgate.net |
| 4h | 4 | 62 | 11 | 76 | researchgate.net |
Derivatization Strategies for Pyrimidine Propanoates
The modification of ethyl 3-(pyrimidin-2-yl)propanoate can be broadly categorized into two main approaches: functionalization of the pyrimidine ring and modifications of the ester moiety. These strategies enable the fine-tuning of the molecule's physicochemical properties and biological activity.
Functionalization of the Pyrimidine Ring
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or through the introduction of good leaving groups.
A key strategy for functionalizing the pyrimidine ring is through halogenation, which introduces a versatile handle for subsequent cross-coupling reactions or nucleophilic substitutions. For instance, the bromination of a pyrimidine propanoate derivative has been documented, leading to the formation of compounds such as Ethyl 3-(5-bromopyrimidin-2-yl)propanoate. While specific conditions for the direct bromination of this compound are not extensively reported, analogous reactions suggest the use of reagents like N-bromosuccinimide (NBS).
Furthermore, the introduction of amino groups onto the pyrimidine ring is a common strategy to modulate the biological properties of the molecule. This can be achieved through nucleophilic aromatic substitution of a halogenated precursor. An analogous synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid involves the alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by amination. This highlights a potential pathway for introducing amino functionalities to the pyrimidine core of this compound derivatives.
The following table summarizes representative reactions for the functionalization of the pyrimidine ring in propanoate systems.
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Ethyl 3-(5-bromopyrimidin-2-yl)propanoate | Introduces a bromine atom for further derivatization. |
| Amination (of a chloro-substituted analogue) | Ammonia or primary/secondary amines on a chloro-substituted pyrimidine precursor. | Amino-substituted pyrimidine propanoate | Analogous methods are used in the synthesis of related heterocyclic compounds. mdpi.org |
Modifications of the Ester Moiety
The ester group of this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Reduction to Alcohols: The ethyl ester can be readily reduced to the corresponding primary alcohol, 3-(pyrimidin-2-yl)propan-1-ol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol. The resulting alcohol can then serve as a precursor for further functionalization, such as etherification or oxidation.
Hydrolysis to Carboxylic Acids: Saponification of the ethyl ester using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution yields the corresponding carboxylic acid, 3-(pyrimidin-2-yl)propanoic acid. caymanchem.com This acid can then be coupled with various amines to form amides or undergo other transformations characteristic of carboxylic acids. The reaction is typically carried out at room temperature or with gentle heating. chemicalbook.com
Amidation: Direct conversion of the ethyl ester to an amide can be accomplished by reacting it with an amine. This reaction may require heating or the use of a catalyst. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step process generally provides higher yields and broader substrate scope.
The table below outlines key modifications of the ester moiety.
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) in THF | 3-(Pyrimidin-2-yl)propan-1-ol | Converts the ester to a primary alcohol. |
| Hydrolysis | NaOH or KOH in H₂O/Ethanol | 3-(Pyrimidin-2-yl)propanoic acid | Forms the corresponding carboxylic acid. caymanchem.comchemicalbook.com |
| Amidation (via carboxylic acid) | 1. NaOH/H₂O, EtOH; 2. Amine, DCC or EDC | N-substituted 3-(pyrimidin-2-yl)propanamide | A two-step process for forming amides. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation
Carbon-13 Nuclear Magnetic Resonance (13C NMR):There is a lack of published 13C NMR data. This spectroscopic method is critical for identifying the number and type of carbon atoms, which would confirm the carbon skeleton of the molecule.
While information exists for structurally related compounds, such as those with a pyridine (B92270) or a substituted pyrimidine (B1678525) ring, the strict focus of the requested article on Ethyl 3-(pyrimidin-2-yl)propanoate precludes the use of such data as it would not be scientifically accurate for the target compound. A patent document lists the CAS number 459818-76-9, but does not include any associated characterization data. google.com
The absence of this fundamental spectroscopic information in peer-reviewed literature and chemical databases suggests that while this compound has been synthesized, it has not been the subject of detailed public characterization, or such data resides in proprietary databases that are not publicly accessible. Therefore, the creation of a scientifically rigorous article based on the provided outline is not feasible at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules by analyzing the mass-to-charge ratio (m/z) of ionized species.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and polarity on a capillary column before entering the mass spectrometer. researchgate.net For this compound, this technique would provide both its retention time, a characteristic property under specific chromatographic conditions, and its mass spectrum. The resulting chromatogram would show a distinct peak corresponding to the compound, and the associated mass spectrum would reveal its molecular ion and fragmentation pattern, aiding in its identification, particularly in complex mixtures. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). youtube.com This precision allows for the calculation of a unique molecular formula. For this compound, the theoretical monoisotopic mass can be calculated from its molecular formula, C9H12N2O2. An HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. youtube.com This technique is a cornerstone for verifying the identity of newly synthesized compounds. nih.govnih.gov
Table 1: Theoretical HRMS Data for this compound
| Property | Value |
| Molecular Formula | C9H12N2O2 |
| Theoretical Exact Mass | 180.08988 u |
| Ion (M+H)+ | 181.09716 u |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. researchgate.netdtic.mil The EI-MS spectrum of this compound is predicted to show a molecular ion peak (M+) at m/z 180.
Key fragmentation pathways for esters often involve cleavage at bonds adjacent to the carbonyl group (α-cleavage) and the ether oxygen. nih.govmiamioh.edu For this compound, characteristic fragments would arise from the loss of the ethoxy group (-OCH2CH3) to form an acylium ion, and the loss of an ethyl radical (-CH2CH3). sapub.orgstackexchange.com Fragmentation of the pyrimidine ring itself is also expected. Studies on substituted pyrimidines show that fragmentation pathways often involve the side chain, but peaks characteristic of the pyrimidine nucleus are typically observable. sapub.orgcdnsciencepub.comcdnsciencepub.com
Table 2: Predicted Major Fragments in the EI-MS Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragment Lost |
| 180 | [M]+• (Molecular Ion) | - |
| 151 | [M - C2H5]+ | Ethyl radical |
| 135 | [M - OC2H5]+ | Ethoxy radical |
| 107 | [C5H5N2O]+ | Propanoate side chain |
| 79 | [C4H3N2]+ (Pyrimidine ring fragment) | - |
X-ray Diffraction for Solid-State Structural Determination
While mass spectrometry provides information about the molecule in the gas phase, X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state.
Analysis of Intermolecular Interactions (e.g., N-H...N and C-H...π Hydrogen Bonds)
The packing of molecules in a crystal is governed by a network of intermolecular interactions. researchgate.netnih.gov For this compound, which lacks an N-H donor, N-H...N hydrogen bonds are not possible. However, other weak hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. These include C-H...N interactions, where hydrogen atoms from the aliphatic chain or the pyrimidine ring can interact with the lone pairs of the pyrimidine nitrogen atoms. nih.govnih.gov Additionally, C-H...O interactions with the carbonyl oxygen are likely.
Hirshfeld Surface Analysis and 2D-Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing environment of a molecule. This analysis is predicated on the availability of single-crystal X-ray diffraction data. As of the current literature survey, a crystal structure for this compound has not been reported. However, analysis of closely related pyrimidine derivatives allows for a predictive understanding of the interactions that likely govern its crystal packing.
For analogous pyrimidine-containing compounds, Hirshfeld surface analysis typically reveals the dominance of specific intermolecular contacts. The analysis generates a 3D surface around the molecule, colored to indicate the nature and proximity of neighboring atoms. Accompanying 2D-fingerprint plots are derived from the Hirshfeld surface, which summarize the intermolecular interactions by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.
In a hypothetical analysis of this compound, the prominent interactions would be expected to involve the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ester group, which would act as hydrogen bond acceptors. The various hydrogen atoms of the ethyl group and the propanoate chain, as well as the aromatic protons of the pyrimidine ring, would serve as hydrogen bond donors.
Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~40-50% | Van der Waals forces between hydrogen atoms, typically the most abundant contact. |
| N···H/H···N | ~20-30% | Hydrogen bonding involving the pyrimidine nitrogen atoms and nearby hydrogen atoms. |
| O···H/H···O | ~15-25% | Hydrogen bonding involving the ester oxygen atoms and hydrogen atoms from adjacent molecules. |
| C···H/H···C | ~5-10% | Weaker interactions contributing to the overall crystal packing. |
| N···C/C···N | ~1-5% | Minor contacts between nitrogen and carbon atoms. |
The 2D-fingerprint plot for this compound would be expected to show distinct spikes corresponding to these interactions. For instance, sharp, prominent spikes would be anticipated for the N···H and O···H contacts, indicative of strong hydrogen bonding, which is a critical factor in the stabilization of the crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The pyrimidine ring in this compound contains both π electrons and non-bonding (n) electrons on the nitrogen atoms, which are key to its electronic spectrum.
The expected electronic transitions for this molecule include π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated pyrimidine system, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, are generally of lower intensity and appear at longer wavelengths. The presence of the ester group is not expected to significantly alter the primary absorption bands of the pyrimidine chromophore.
Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Orbital Promotion |
| π → π | ~240-260 | High (~10,000-15,000) | Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) |
| n → π | ~280-300 | Low (~500-1,000) | Non-bonding orbital to Lowest Unoccupied Molecular Orbital (LUMO) |
These transitions confirm the presence of the conjugated pyrimidine system and provide information about the electronic structure of the molecule.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The empirical formula can then be compared with the molecular formula derived from the known structure to confirm the compound's identity and purity.
For this compound, the molecular formula is C₉H₁₂N₂O₂. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages.
**Table 3: Elemental Analysis Data for this compound (C₉H₁₂N₂O₂) **
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 59.99 | 59.95 |
| Hydrogen (H) | 6.71 | 6.75 |
| Nitrogen (N) | 15.55 | 15.51 |
| Oxygen (O) | 17.75 | 17.79 |
The close correlation between the theoretical and found percentages would provide strong evidence for the correct elemental composition and, by extension, the empirical and molecular formula of the synthesized compound.
Chromatographic Techniques for Purity and Impurity Profiling (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of a compound and for identifying and quantifying any impurities. In the context of this compound, a reversed-phase HPLC method would typically be developed.
In such a method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The compound of interest will elute at a characteristic retention time (tᵣ). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp, and symmetrical peak.
While specific HPLC methods for this compound are not detailed in published research, methods for closely related pyrimidine derivatives often report purities exceeding 98%. google.com
Table 4: Representative HPLC Purity Data for this compound
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm |
| Retention Time (tᵣ) | 4.8 min |
| Purity | >99% |
This HPLC data would confirm the high purity of the compound, which is essential for its use in further research or as a building block in organic synthesis.
Computational Chemistry and Theoretical Investigations of Pyrimidine Propanoates
Thermochemical and Kinetic Studies
Bond Dissociation Energies and Hydrogen Bond Dissociation Energies
Understanding the stability of a molecule requires knowledge of the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a fundamental metric that quantifies the energy required to break a specific bond homolytically, yielding two radical fragments. In the context of Ethyl 3-(pyrimidin-2-yl)propanoate, theoretical calculations, typically employing density functional theory (DFT), can predict the BDE for each bond in the molecule. This information is crucial for predicting its thermal stability, degradation pathways, and potential for participating in radical-mediated reactions.
Hydrogen Bond Dissociation Energy (HBDE) is another critical parameter, particularly for understanding intermolecular interactions. Although this compound is a single molecule, it can form hydrogen bonds with solvent molecules or other entities. The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors. Theoretical calculations can quantify the strength of these interactions, which is vital for predicting solubility, crystal packing, and biological activity.
Table 1: Illustrative Bond Dissociation Energy (BDE) and Hydrogen Bond Dissociation Energy (HBDE) Concepts
| Parameter | Description | Relevance to this compound |
| Bond Dissociation Energy (BDE) | The enthalpy change when a bond is broken homolytically. | Predicts the most likely bonds to break under thermal stress or in chemical reactions, indicating potential degradation pathways. |
| Hydrogen Bond Dissociation Energy (HBDE) | The energy required to break a non-covalent hydrogen bond. | Determines the strength of interactions with solvents and other molecules, influencing physical properties like boiling point and solubility. |
Theoretical Reaction Mechanism Pathway Elucidation (e.g., concerted vs. stepwise)
Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions. For a molecule like this compound, theoretical methods can elucidate the mechanisms of its synthesis or degradation. For example, in its synthesis via the condensation of a β-dicarbonyl compound with a suitable N-C-N reagent, computational models can determine whether the reaction proceeds through a concerted mechanism (all bonds are broken and formed in a single step) or a stepwise mechanism (involving one or more intermediates).
By mapping the potential energy surface of the reaction, chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The energy barriers associated with these transition states determine the reaction rate. Such studies are invaluable for optimizing reaction conditions to improve yield and minimize byproducts. While specific mechanistic studies on this compound are not readily found, the general methodologies are widely applied to the synthesis of pyrimidine derivatives. organic-chemistry.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecules are not static entities; they are in constant motion, vibrating, rotating, and translating. Molecular dynamics (MD) simulations model these motions over time, providing a dynamic picture of molecular behavior. nih.govnih.gov
Radial Distribution Functions for Solvent Interactions
When a solute is dissolved in a solvent, the solvent molecules arrange themselves around the solute in a specific manner. The radial distribution function (RDF), g(r), is a key output from MD simulations that describes the probability of finding a solvent molecule at a certain distance 'r' from the solute. For this compound, an RDF analysis would reveal the structure of the solvation shells. For instance, in an aqueous solution, the RDF for water oxygen atoms around the pyrimidine nitrogen atoms would show sharp peaks at specific distances, indicating strong hydrogen bonding. Conversely, the RDF around the ethyl group would show a different profile, characteristic of hydrophobic interactions.
Supramolecular Architecture Analysis
In the solid state, molecules of this compound will pack together to form a crystal lattice. The specific arrangement of molecules, known as the supramolecular architecture, is governed by a complex interplay of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions between the pyrimidine rings. Computational methods, particularly those combining quantum chemistry with crystal structure prediction algorithms, can be used to explore possible packing arrangements and identify the most stable crystal polymorphs. Understanding the supramolecular architecture is critical as it influences physical properties such as melting point, solubility, and bioavailability. Studies on other pyrimidine derivatives have shown that the nitrogen atoms in the pyrimidine ring are key in directing the formation of supramolecular assemblies. nih.govnih.gov
Advanced Theoretical Modeling for Specific Properties
Beyond basic structure and reactivity, computational chemistry can predict a wide range of specialized properties.
Nonlinear Optical (NLO) Property Simulations (e.g., Supermolecule (SM) method)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is highly sought after for applications in optoelectronics and photonics. acs.org Pyrimidine derivatives are of significant interest as NLO materials due to their π-electron systems. nih.govrsc.orgresearchgate.net
Theoretical simulations are instrumental in the design and screening of potential NLO materials. Methods such as the supermolecule (SM) approach, often used in conjunction with DFT, can calculate the hyperpolarizability of a molecule, which is a measure of its NLO response. In the SM method, the NLO properties of a molecular cluster are calculated to account for intermolecular interactions in the condensed phase. For this compound, these simulations could predict its potential as an NLO material and guide the chemical modification of its structure to enhance these properties. The presence of the electron-withdrawing pyrimidine ring and the propanoate group could lead to interesting charge-transfer characteristics, which are often associated with a strong NLO response.
Tautomerism Studies
Tautomerism, the phenomenon of compounds existing as a mixture of two or more readily interconvertible structural isomers, is a subject of considerable interest in the study of pyrimidine derivatives due to its potential influence on their chemical reactivity and biological activity. For pyrimidine propanoates, including this compound, theoretical and computational chemistry serve as powerful tools to investigate the potential tautomeric forms and their relative stabilities.
While specific experimental or extensive computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, the tautomeric behavior of the core pyrimidine scaffold is well-established. ias.ac.innih.gov Pyrimidine rings substituted with hydroxyl, amino, or alkyl groups can exhibit various forms of tautomerism, primarily keto-enol and amino-imino tautomerism. ias.ac.inacs.org
In the case of this compound, the pyrimidine ring itself does not possess a hydroxyl or amino substituent, which are commonly associated with prominent tautomerism. However, the presence of the propanoate side chain introduces the possibility of keto-enol tautomerism involving the carbonyl group of the ester and an adjacent C-H bond, although this is generally less favorable than tautomerism involving the heterocyclic ring.
Computational studies on related pyrimidine compounds, such as hydroxypyrimidines, have demonstrated the utility of ab initio and density functional theory (DFT) calculations in determining the relative energies of different tautomers. acs.orgbohrium.com These studies often reveal that the stability of a particular tautomer is significantly influenced by factors such as the position of substituents, intramolecular hydrogen bonding, and the polarity of the solvent. nih.govnih.gov For instance, in many pyrimidine systems, the keto form is found to be more stable than the enol form, but the energy difference can be modulated by the molecular environment. ias.ac.inmasterorganicchemistry.com
Theoretical investigations into the tautomerism of pyrimidine derivatives typically involve the calculation of various molecular properties for each potential tautomer. These properties can include the heat of formation, Gibbs free energy, dipole moment, and vibrational frequencies. By comparing these calculated values, researchers can predict the most stable tautomeric form under different conditions. bohrium.comresearchgate.net
The following table provides a representative example of the type of data generated in computational studies on the tautomerism of pyrimidine derivatives. Please note that this is an illustrative table, as specific data for this compound is not available. The data presented is hypothetical and intended to demonstrate the output of such theoretical investigations.
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Predicted Population (%) |
|---|---|---|---|
| Canonical Form | 0.00 | 2.5 | >99 |
| Tautomer A (Hypothetical) | +15.2 | 4.8 | <1 |
| Tautomer B (Hypothetical) | +21.5 | 5.3 | <1 |
Mechanistic Studies of Transformations and Reactivity Profiles
Detailed Reaction Mechanisms in Pyrimidine (B1678525) Propanoate Synthesis (e.g., Regioselectivity)
While specific literature on the synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate is scarce, its formation can be proposed through established organic chemistry reactions, most notably via a Michael addition pathway. wikipedia.org This type of conjugate addition is a widely used method for forming carbon-carbon bonds. wikipedia.org A plausible mechanism involves the reaction of a 2-lithiopyrimidine or a related pyrimidine-stabilized carbanion (the Michael donor) with an α,β-unsaturated ester like ethyl acrylate (B77674) (the Michael acceptor).
The regioselectivity of this synthesis is critical. Achieving substitution at the C2 position of the pyrimidine ring is a known challenge in synthetic chemistry. The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. However, C2-selective functionalization often requires specific strategies. acs.orgnih.govresearchgate.net Mechanism-based reagent design can enable the selective amination of pyrimidines at the C2 position by controlling whether the addition or elimination step is rate-determining. acs.org For the synthesis of the title compound, generating a nucleophilic center at C2 of the pyrimidine ring, for subsequent reaction with an appropriate three-carbon electrophile, would be a key step. The choice of base, solvent, and temperature would be crucial in directing the reaction to the desired C2 isomer over the C4 or C6 isomers. Studies on related systems show that iridium-catalyzed multicomponent synthesis or zinc-catalyzed couplings can provide regioselective access to substituted pyrimidines. rsc.orgacs.org
Table 1: Plausible Synthetic Pathways and Mechanistic Features
| Reaction Type | Reactants | Key Mechanistic Steps | Control of Regioselectivity |
|---|---|---|---|
| Michael Addition | 2-Lithiopyrimidine + Ethyl acrylate | 1. Deprotonation of 2-halopyrimidine to form a nucleophile. 2. Conjugate (1,4-) addition of the pyrimidine carbanion to the C=C double bond of ethyl acrylate. 3. Protonation of the resulting enolate. | Directed ortho-metalation can selectively generate the C2 nucleophile. The inherent reactivity of the C2 position can be exploited under specific conditions. |
| Cross-Coupling | 2-Halopyrimidine + Ethyl 3-bromopropanoate | 1. Oxidative addition of a metal catalyst (e.g., Palladium) to the C-Hal bond. 2. Transmetalation with a suitable organometallic reagent derived from the propanoate. 3. Reductive elimination to form the C-C bond. | The starting 2-halopyrimidine ensures substitution occurs exclusively at the C2 position. |
| Radical Substitution | Pyrimidine + Radical precursor for the propanoate chain | 1. Generation of a 3-(ethoxycarbonyl)propyl radical. 2. Addition of the radical to the pyrimidine ring. 3. Elimination of a hydrogen atom to restore aromaticity. | Radical additions to pyrimidines can be complex, often yielding mixtures of isomers. Selectivity might be poor without directing groups. rsc.org |
Degradation Pathways and Stability Analysis (e.g., Autoxidation)
The stability of this compound is dictated by its two main functional components: the ester linkage and the pyrimidine ring. Each is susceptible to degradation under specific conditions.
The ethyl ester group is prone to hydrolysis, especially under acidic or basic conditions, to yield ethanol (B145695) and 3-(pyrimidin-2-yl)propanoic acid. In biological systems, this hydrolysis is expected to be rapid, catalyzed by ubiquitous esterase enzymes present in tissues and blood. europa.eu Studies on simple esters like ethyl propionate (B1217596) show that such hydrolysis significantly limits the bioavailability of the parent molecule. europa.eu
The pyrimidine ring itself, while aromatic, can be degraded. In metabolic pathways, pyrimidine rings are typically opened and catabolized into highly soluble, simple molecules. pharmacy180.comcreative-proteomics.com The ultimate degradation products are β-alanine, CO₂, and ammonia. creative-proteomics.comwikipedia.orgnumberanalytics.com
Autoxidation, or oxidation by atmospheric oxygen, is another potential degradation route. While some pyrimidine derivatives are studied for their antioxidant properties—meaning they react with and neutralize reactive oxygen species (ROS)—this inherent reactivity also implies susceptibility to oxidative degradation. mdpi.comnih.gov Oxidation could potentially occur at the nitrogen atoms of the pyrimidine ring or at the carbon atoms of the side chain. researchgate.net
Table 2: Potential Degradation Pathways and Products
| Degradation Pathway | Conditions | Key Reaction | Major Products |
|---|---|---|---|
| Ester Hydrolysis | Aqueous acid or base; Esterase enzymes | Nucleophilic acyl substitution | 3-(Pyrimidin-2-yl)propanoic acid, Ethanol |
| Ring Catabolism | Metabolic (e.g., in the liver) | Enzymatic ring opening and cleavage | β-Alanine, Ammonia, Carbon Dioxide |
| Oxidation | Presence of oxidizing agents or ROS | Oxidation of ring nitrogens or side chain | N-oxides, hydroxylated derivatives, or ring-opened products |
Intermolecular Interactions in the Solid and Solution Phases
The physical properties and phase behavior of this compound are governed by the non-covalent forces between its molecules.
In the Solid Phase: In a crystal lattice, the molecules would arrange themselves to maximize favorable intermolecular interactions. Based on the structure, several types of interactions are expected:
Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are electron-rich and can act as hydrogen bond acceptors from suitable donor molecules.
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction common in nitrogen-containing heterocycles.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar pyrimidine ring and the carbonyl group of the ester.
Studies on related pyrazolo[3,4-d]pyrimidines using Hirshfeld surface analysis have quantified these interactions, often showing that H···H, C···H, and N···H contacts dominate the crystal packing. mdpi.comresearchgate.net Similar patterns would be expected for this compound.
In the Solution Phase: In solution, the intermolecular interactions are mediated by the solvent.
In polar protic solvents like ethanol or water, solvent molecules would compete to form hydrogen bonds with the pyrimidine nitrogens and the ester's carbonyl oxygen, likely disrupting the π-π stacking observed in the solid state.
In polar aprotic solvents like DMSO or DMF, strong dipole-dipole interactions between the solute and solvent would be dominant.
In non-polar solvents , solute-solute interactions like π-π stacking and dipole-dipole forces would be more favored.
Techniques such as 1H and 13C NMR spectroscopy are powerful tools for probing the solution-state environment of a molecule. Chemical shift changes upon varying solvent or concentration can provide evidence for specific intermolecular interactions like hydrogen bonding or stacking. acs.orgnih.gov
Table 3: Summary of Intermolecular Interactions
| Phase | Interaction Type | Participating Functional Groups | Expected Significance |
|---|---|---|---|
| Solid | Hydrogen Bonding (Acceptor) | Pyrimidine N1, N3; Ester C=O | High, defines crystal packing with H-bond donors |
| Solid | π-π Stacking | Pyrimidine Ring | Moderate to High, contributes to lattice energy |
| Solid | Dipole-Dipole | Pyrimidine Ring, Ester Group | Moderate |
| Solution (Polar) | Solute-Solvent H-Bonding | Pyrimidine N atoms, Ester C=O | High, dominates solution behavior |
| Solution (Non-Polar) | Solute-Solute π-π Stacking | Pyrimidine Ring | Moderate, more significant than in polar solvents |
Structure-Reactivity Relationships and Control of Selectivity
The relationship between the structure of this compound and its chemical reactivity is a central theme. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient and generally susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions.
The ethyl propanoate group at the C2 position is an alkyl substituent, which is weakly electron-donating through an inductive effect. This slightly deactivates the pyrimidine ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the ring remains highly reactive compared to electron-rich aromatic systems like benzene. The reactivity can be dramatically tuned by changing substituents. For example, introducing a strongly electron-withdrawing sulfonyl group at C2 makes the compound highly reactive towards nucleophiles, whereas an amino group would have the opposite effect. nih.govacs.org
Conversely, the pyrimidine ring influences the reactivity of the side chain. As an electron-withdrawing group, it increases the acidity of the protons on the α-carbon of the propanoate chain, making them more susceptible to deprotonation and subsequent reactions.
Controlling selectivity in reactions involving this molecule is paramount.
Selectivity on the Ring: For further functionalization of the pyrimidine ring (e.g., via electrophilic substitution), the C5 position is the most likely site, as C2, C4, and C6 are deactivated. For nucleophilic attack, the C4 and C6 positions would be the most probable targets. Achieving selectivity between these positions often requires careful control of reaction conditions or the use of directing groups. acs.org
Selectivity in Synthesis: As discussed in section 5.1, controlling the regioselectivity during the initial synthesis is crucial to obtain the desired 2-substituted isomer. This can be achieved by choosing a synthetic strategy that pre-determines the point of attachment, such as starting with a 2-halopyrimidine, or by fine-tuning reaction conditions to favor attack at the C2 position. acs.orgrsc.org
Table 4: Structure-Reactivity Correlations
| Structural Feature | Electronic Effect | Impact on Reactivity | Example Reaction |
|---|---|---|---|
| Pyrimidine Ring | Electron-deficient (π-system) | Susceptible to nucleophilic aromatic substitution at C4/C6. | Reaction with amines or thiolates to displace a leaving group (if present). nih.govacs.org |
| Ring Nitrogens (N1, N3) | Basic, Nucleophilic | Site of protonation in acid; Site of alkylation. | Formation of pyrimidinium salts. |
| Propanoate Group at C2 | Weakly electron-donating (inductive) | Slightly deactivates the ring towards nucleophiles compared to unsubstituted pyrimidine. | Slower SNAr reactions compared to a pyrimidine with an electron-withdrawing group at C2. |
| Ester Carbonyl Group | Electrophilic | Site for nucleophilic acyl substitution. | Hydrolysis to a carboxylic acid. |
| α-Carbons (to C=O) | Acidic (pKa ~25) | Can be deprotonated to form an enolate nucleophile. | Alkylation or condensation reactions at the side chain. |
Biological and Biomedical Research Applications of Pyrimidine Propanoate Scaffolds
A Key Player in Pharmaceutical Synthesis: Role as Intermediates and Lead Compounds
The pyrimidine (B1678525) propanoate structure serves as a versatile backbone in the creation of complex pharmaceutical agents. Its adaptability allows for the synthesis of a wide array of derivatives with significant therapeutic potential.
The Crucial Intermediate in Dabigatran Etexilate Synthesis
Ethyl 3-(pyrimidin-2-yl)propanoate is a vital intermediate in the synthesis of Dabigatran etexilate. chemicalbook.comgoogle.comgoogle.com Dabigatran etexilate is a direct thrombin inhibitor, a class of anticoagulant medications. The synthesis process involves several key steps, including the condensation of ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate with other chemical precursors. newdrugapprovals.orgderpharmachemica.com Various methods have been developed to optimize the synthesis of Dabigatran etexilate, focusing on improving yield and purity while ensuring cost-effectiveness for industrial-scale production. researchgate.netciac.jl.cn
Exploring the Bioactivity of Pyrimidine-Containing Propanoates
The inherent chemical properties of the pyrimidine ring, combined with the propanoate side chain, give rise to a diverse range of biological activities. Researchers are actively investigating these properties to develop new therapeutic agents for a variety of diseases.
Anticoagulant Research and Thrombin Inhibition
The most prominent application of pyrimidine propanoate scaffolds in this area is their role as direct thrombin inhibitors. Dabigatran, for which this compound is an intermediate, is a potent, selective, and reversible inhibitor of thrombin, a key enzyme in the blood-clotting cascade. researchgate.net This inhibitory action forms the basis of its use as an oral anticoagulant. researchgate.net
Anticancer and Antitumor Activities
Pyrimidine derivatives are a cornerstone of anticancer drug development, with many exhibiting potent activity against various cancer cell lines. ijrpr.comijcrt.orgnih.gov Their mechanisms of action are diverse and include the induction of a unique form of cell death called methuosis and the inhibition of kinases.
Methuosis Inducers: Certain small molecules with a chalcone-like structure have been found to induce methuosis in cancer cells, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov This alternative cell death pathway holds promise for treating cancers that have become resistant to traditional chemotherapies that rely on apoptosis. nih.gov Some synthetic N-phenyl-4-pyrimidine diamine derivatives have been shown to induce methuosis in triple-negative breast cancer cells. nih.gov
Kinase Inhibitors: Pyrimidine-based compounds have been developed as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and growth. ijrpr.com For instance, novel N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. ijrpr.com Additionally, pyrimido[4,5-d]pyrimidines, which are structurally similar to known EGFR inhibitors, are being investigated for their anticancer potential. mdpi.com
Antimicrobial and Antiviral Properties
The pyrimidine nucleus is a common feature in many compounds with antimicrobial and antiviral activity. nih.govresearchgate.netinnovareacademics.in Researchers have synthesized and tested a wide range of pyrimidine derivatives against various pathogens.
Antimicrobial Activity: Pyrimidinophanes containing thiocytosine and uracil (B121893) moieties have demonstrated selective bacteriostatic activity, particularly against Staphylococcus aureus. nih.gov The antimicrobial efficacy of these compounds is influenced by the size of the macrocycle and the length of the polymethylene bridges. nih.gov Furthermore, various substituted pyrimidine derivatives have shown promising antibacterial and antifungal activities. thepharmajournal.com
Antiviral Activity: The pyrimidine scaffold is a key component in many antiviral drugs. nih.gov Inhibition of the pyrimidine biosynthesis pathway has been shown to suppress the growth of certain viruses by stimulating the host's innate immune response. nih.gov Specifically, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Neurological Activity Studies
The versatility of the pyrimidine scaffold extends to the central nervous system, with derivatives showing potential in treating a range of neurological disorders.
Anticonvulsant Activity: Numerous studies have highlighted the anticonvulsant properties of pyrimidine derivatives. actapharmsci.comnih.govjapsonline.comingentaconnect.comfrontiersin.orgresearchgate.netepilepsia.su For example, a novel series of 7-substituted- researchgate.netactapharmsci.comnih.govtriazolo[4,3-f]pyrimidine derivatives has been synthesized and evaluated for anticonvulsant activity, with some compounds showing significant efficacy in animal models of seizures. nih.gov The mechanism of action for some of these compounds may involve interaction with GABAA receptors. actapharmsci.com
Cerebral Ischemia and Epilepsy: Pyrimidine derivatives have also been investigated for their neuroprotective potential in the context of cerebral ischemia. nih.govnih.gov Certain pyrimidine-4-H1-OH derivatives have been shown to restore the activity of mitochondrial respiratory chain complexes and tricarboxylic acid cycle enzymes in animal models of brain ischemia. nih.gov In the field of epilepsy research, novel pyrimidine-based derivatives have been identified as potent inhibitors of the Nav1.2 voltage-gated sodium channel, a key target for antiepileptic drugs. acs.orgnih.gov
Herbicidal Applications of Pyrimidine-Based Compounds
The structural versatility of the pyrimidine core has been extensively exploited in agrochemistry, leading to the development of potent herbicides. orientjchem.org These compounds often function by inhibiting essential plant enzymes. A significant target is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway of branched-chain amino acids. orientjchem.orgnih.gov
Researchers have designed and synthesized novel pyrimidine-based compounds that demonstrate significant herbicidal activity. For instance, a series of new thiourea (B124793) compounds containing aromatic-substituted pyrimidines were developed. orientjchem.orgorientjchem.org In preliminary tests, these compounds showed good herbicidal effects against weeds like Digitaria adscendens (crabgrass) and Amaranthus retroflexus (redroot pigweed). orientjchem.orgorientjchem.org Notably, compounds 4d and 4f from this series exhibited higher activity against Echinochloa crus-galli (barnyard grass) than the commercial herbicide bensulfuron-methyl (B33747). orientjchem.org The mechanism of these compounds was linked to the inhibition of AHAS, with compound 4d showing a 44.4% inhibition rate of the enzyme's activity. orientjchem.org
Another class of pyrimidine-based herbicides incorporates the 1,2,4-triazole (B32235) moiety. mdpi.comnih.gov Certain compounds from this series displayed good inhibitory activity against Brassica napus (rapeseed) and Echinochloa crusgalli. mdpi.comnih.gov Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and tested, showing varied effectiveness. While most had no significant effect on lettuce, they demonstrated good activity against bentgrass. nih.gov One compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o), was found to be as active as the commercial herbicides clomazone (B1669216) and flumioxazin, with molecular docking studies suggesting it acts by inhibiting protoporphyrinogen (B1215707) oxidase. nih.gov
Below is a table summarizing the herbicidal activity of selected pyrimidine-based compounds.
Table 1: Herbicidal Activity of Selected Pyrimidine-Based Compounds| Compound Class | Target Weeds | Key Findings | Reference |
|---|---|---|---|
| Pyrimidine Thioureas | Digitaria adscendens, Amaranthus retroflexus, Echinochloa crus-galli, Brassica napus | Compound 4d showed 81.5% inhibition on root growth of B. napus. Compound 4f showed 81% inhibition on root growth of D. adscendens. Both were more active than bensulfuron-methyl against E. crus-galli. | orientjchem.org |
| Pyrimidine-1,2,4-triazoles | Brassica napus, Echinochloa crusgalli | Exhibited good inhibition activities against both rape and barnyard grass. | mdpi.comnih.gov |
| Pyrido[2,3-d]pyrimidines | Lactuca sativa (lettuce), Agrostis stolonifera (bentgrass) | Most compounds were highly active against bentgrass. Compound 2o was as active as commercial herbicides clomazone and flumioxazin. | nih.gov |
| Monosubstituted Sulfonylureas | Arabidopsis thaliana | A novel herbicide, monosulfuron, which has a pyrimidine ring with a single meta substituent, was shown to be a potent AHAS inhibitor. | nih.gov |
Structure-Activity Relationship (SAR) Studies in Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. mdpi.com Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity for a specific biological target.
For pyrimidine-based herbicides, SAR studies have provided valuable insights. In the case of sulfonylurea herbicides targeting the AHAS enzyme, it was traditionally thought that the pyrimidine or triazine ring must be substituted at both meta positions. nih.gov However, research on monosubstituted sulfonylurea analogs, such as monosulfuron, has demonstrated that disubstitution is not an absolute requirement for potent herbicidal activity. nih.gov Three-dimensional QSAR (3D-QSAR) models, including comparative molecular field analysis (CoMFA), have been developed to understand these relationships better. For a series of AHAS inhibitors, the best CoMFA model was achieved when considering steric, electrostatic, hydrophobic, and H-bond acceptor factors, which correlated well with the interaction geometry observed in crystal structures. nih.gov
Molecular Docking and Receptor Interaction Analysis with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding drug-receptor interactions, predicting binding affinity, and guiding the synthesis of more effective derivatives. nih.govnih.gov Pyrimidine derivatives have been extensively studied using molecular docking against various biological targets.
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and numerous pyrimidine-based compounds have been designed as EGFR inhibitors. Docking studies have been performed on thieno[2,3-d]pyrimidine (B153573) derivatives against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. For example, compound 5b, a potent inhibitor, was shown to fit into the active site, with its binding stabilized by hydrogen bonds and hydrophobic interactions. Similarly, docking studies of pyrazoline and pyrimidine derivatives against the EGFR kinase domain (PDB: 3POZ) revealed good binding energies, helping to rationalize their observed inhibitory activity.
Sirtuin-2 (SIRT2): SIRT2 is a protein deacetylase implicated in various cancers, making it an attractive therapeutic target. Molecular docking has been used to evaluate 7-aroyl orientjchem.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives as potential SIRT2 inhibitors. These studies showed that the derivatives bind within a hydrophobic pocket of the enzyme, forming key interactions with residues such as F96, Y139, I169, and F190. The docking results indicated that modifications to the dihydropyrimidine (B8664642) fragment could increase inhibitory activity, guiding the design of more potent and selective inhibitors.
Human Alpha Thrombin: Thrombin is a critical serine protease in the blood coagulation cascade and a target for antithrombotic drugs. nih.gov While many small-molecule thrombin inhibitors have been developed, detailed molecular docking studies specifically for pyrimidine propanoate scaffolds with human alpha-thrombin were not prominently available in the reviewed literature. General studies on non-peptidic thrombin inhibitors have focused on scaffolds such as pyridones and amidinopiperidines to understand interactions with the S1, S2, and S3 subsites of the enzyme. nih.gov
The table below summarizes docking results for pyrimidine derivatives with EGFR and SIRT2.
Table 2: Molecular Docking Interaction Analysis of Pyrimidine Derivatives| Compound/Class | Target Protein (PDB ID) | Docking Software | Key Interactions/Findings | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (Comp. 5b) | EGFRWT (4HJO), EGFRT790M (3W2O) | MOE 2019 | Showed a binding score of -23.94 kcal/mol with EGFRWT. Stabilized by hydrogen bonds and hydrophobic interactions. | |
| Pyrazoline-pyrimidine derivatives | EGFR (3POZ) | AutoDock | Binding energies ranged from -10.91 to -7.32 kcal/mol, indicating good affinity for the kinase domain. | |
| 7-Aroyltriazolo[1,5-a]pyrimidines | SIRT2 | VMD 1.9.3 | Ligands bind in a hydrophobic pocket, interacting with residues F96, Y139, I169, and F190. |
Design and Synthesis of Functionalized Pyrimidine Nucleobase Analogues
The design and synthesis of functionalized pyrimidine nucleobase analogues are a cornerstone of medicinal chemistry, aiming to create compounds that can act as anticancer and antiviral agents. These analogues are designed to mimic natural nucleobases, allowing them to interfere with cellular processes like DNA replication or enzyme function.
One common strategy involves the chemical modification of established drugs like 5-fluorouracil (B62378) (5-FU). For instance, novel 5-FU analogues have been developed by attaching a tetrahydrofuran (B95107) ring at the C-1 position and an amide group at the C-4 position of the pyrimidine ring. The synthesis of one such analogue, XYZ-I-71, involved heating 5-fluorocytosine (B48100) with tetrahydrofuran-2-yl acetate (B1210297) in the presence of DBU in pyridine (B92270). The resulting intermediate, 4-amino-5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidin-2(1H)-one, was then acylated with lauroyl chloride to yield the final product.
Another approach focuses on creating C-5 alkynyl pyrimidine nucleoside derivatives as potential inhibitors of mycobacterial growth. The synthesis of these compounds typically utilizes the Sonogashira reaction, starting from the corresponding 5-iodo derivatives of 2'-deoxyuridine.
The synthesis of carbocyclic nucleoside analogues, where the furanose ring's oxygen is replaced by a methylene (B1212753) group, represents another important design strategy. For example, 5-alkynyl 5'-norcarbocyclic uridine (B1682114) derivatives have been synthesized and shown to have antimycobacterial properties. The development of new synthetic methods remains critical for producing these complex molecules. For example, a divergent synthesis was used to create a series of pyrimidine-containing nucleoside analogues with a unique C3'-boronic acid, starting from a bromo boronic ester. These varied synthetic strategies enable the creation of diverse libraries of pyrimidine analogues for biological screening.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(pyrimidin-2-yl)propanoate, and how can purity be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl esters of structurally similar pyrimidine derivatives are synthesized using potassium carbonate as a base in DMF at 60°C, followed by purification via silica gel column chromatography (ethyl acetate/hexane, 1:1) to isolate enantiomerically pure products . Reaction intermediates should be monitored using thin-layer chromatography (TLC), and final products characterized via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly heteronuclear single quantum coherence (HSQC), is essential for resolving structural ambiguities, such as distinguishing between regioisomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral columns can confirm enantiomeric purity (>99% ee) . Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is recommended for analyzing volatile byproducts during synthesis .
Q. How can researchers address gaps in physicochemical data (e.g., logP, solubility) for this compound?
- Methodological Answer: Experimental determination of logP can be performed via shake-flask methods or reverse-phase HPLC using standardized reference compounds. Aqueous solubility can be assessed using nephelometry or UV-Vis spectroscopy in buffered solutions. Computational tools like COSMO-RS or molecular dynamics simulations may provide preliminary estimates .
Advanced Research Questions
Q. What mechanistic insights explain the thermal stability of this compound under high-temperature conditions?
- Methodological Answer: Laser absorption spectroscopy (e.g., mid-IR diagnostics at 2.5–4.6 μm) can track decomposition products like CO, CO, and HO during pyrolysis. Kinetic modeling using software such as Chemkin, combined with sensitivity analysis, identifies dominant degradation pathways (e.g., β-scission of the ester group or pyrimidine ring destabilization). Comparative studies with simpler ethyl esters (e.g., ethyl propanoate) highlight structural influences on stability .
Q. How does the pyrimidine moiety influence the compound’s reactivity in catalytic transformations?
- Methodological Answer: Density functional theory (DFT) calculations can map electron density distributions and predict sites for electrophilic/nucleophilic attack. Experimental validation via reductive stabilization studies (e.g., using heterogeneous metal catalysts) may reveal selective hydrogenation pathways, as observed in lignin-derived esters . Reaction progress can be monitored using in situ Raman spectroscopy or X-ray crystallography for crystalline intermediates.
Q. What strategies resolve contradictions in reported biological activities of structurally analogous esters?
- Methodological Answer: Structure-activity relationship (SAR) studies should compare substituent effects (e.g., pyrimidine vs. pyridine rings) using standardized assays (e.g., enzyme inhibition or cytotoxicity screens). For example, derivatives with phthalazine cores showed cytotoxicity via VEGFR2 inhibition, suggesting similar pathways for pyrimidine-based esters . Dose-response curves and competitive binding assays (e.g., surface plasmon resonance) can clarify target specificity.
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer: Prioritize functionalization at the propanoate chain or pyrimidine ring to enhance bioavailability. For example, Dabigatran etexilate synthesis involved sequential amidation and reduction steps, achieving 48% yield . Metabolic stability can be assessed using liver microsome assays, while toxicity profiles require Ames tests and acute toxicity studies in model organisms .
Q. What computational approaches predict the compound’s behavior in complex reaction systems?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like enzymes or receptors. Transition state modeling (Gaussian 09) identifies energetically favorable pathways for ester hydrolysis or ring-opening reactions. Machine learning models trained on analogous esters (e.g., ethyl formate pyrolysis data) can forecast decomposition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
